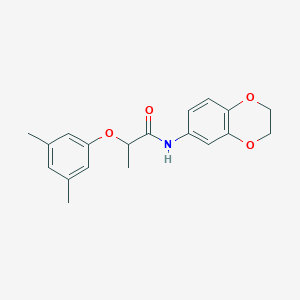
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide, commonly known as DPN, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of scientific research. DPN is a selective agonist of estrogen receptor beta (ERβ) and has been shown to exhibit a wide range of biological activities that make it a promising candidate for further investigation.
作用機序
DPN exerts its biological effects by selectively binding to and activating the ERβ, a member of the nuclear receptor superfamily that plays a crucial role in the regulation of gene expression. DPN has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis, and has been proposed as a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
DPN has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. DPN has been shown to modulate the activity of various enzymes and signaling pathways, and has been proposed as a potential therapeutic agent for the treatment of various diseases.
実験室実験の利点と制限
DPN has several advantages for use in lab experiments, including its selective binding to ERβ, its ability to cross the blood-brain barrier, and its low toxicity. However, DPN also has some limitations, including its relatively low potency and its limited solubility in water.
将来の方向性
There are several future directions for the study of DPN, including the development of more potent and selective ERβ agonists, the investigation of the molecular mechanisms underlying its biological effects, and the evaluation of its therapeutic potential in various disease models. Additionally, the use of DPN in combination with other therapeutic agents may provide new avenues for the treatment of various diseases.
合成法
DPN can be synthesized through a multi-step process that involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 3,5-dimethylphenol, followed by the conversion of the resulting intermediate into the final product through a series of chemical reactions.
科学的研究の応用
DPN has been extensively studied for its potential therapeutic applications in various fields of scientific research, including cancer, neuroprotection, cardiovascular disease, and metabolic disorders. DPN has been shown to exhibit anti-tumor effects in various cancer cell lines, and has been proposed as a potential therapeutic agent for the treatment of breast, prostate, and colon cancer.
特性
製品名 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide |
|---|---|
分子式 |
C19H21NO4 |
分子量 |
327.4 g/mol |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C19H21NO4/c1-12-8-13(2)10-16(9-12)24-14(3)19(21)20-15-4-5-17-18(11-15)23-7-6-22-17/h4-5,8-11,14H,6-7H2,1-3H3,(H,20,21) |
InChIキー |
VEFVJHJYAPWCLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCCO3)C |
正規SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCCO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



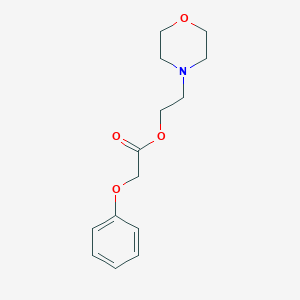
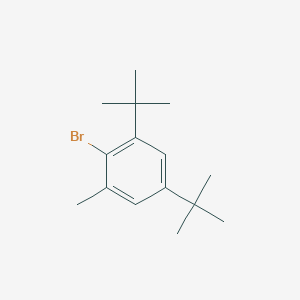
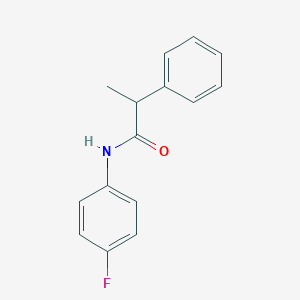
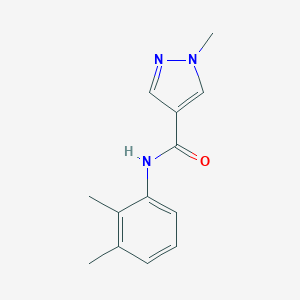
![4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)
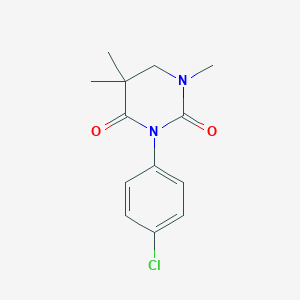
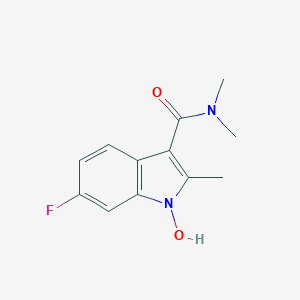
![2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B258273.png)
![N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide](/img/structure/B258276.png)
![1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B258277.png)
![Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B258279.png)
![N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine](/img/structure/B258283.png)
![5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B258301.png)
![Methyl (5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B258302.png)